Oasomycin A

Description

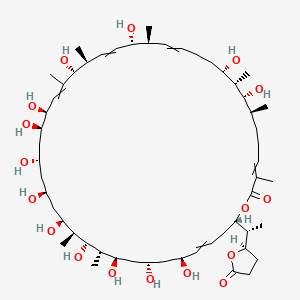

Structure

2D Structure

Properties

Molecular Formula |

C55H94O17 |

|---|---|

Molecular Weight |

1027.3 g/mol |

IUPAC Name |

(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-8,10,16,20,23,24,26,28,30,32,34,36,38-tridecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[(1R)-1-[(2R)-5-oxooxolan-2-yl]ethyl]-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one |

InChI |

InChI=1S/C55H94O17/c1-30-14-10-11-18-44(61)35(6)53(68)31(2)15-12-16-33(4)55(70)72-49(38(9)50-22-23-51(66)71-50)19-13-17-39(56)25-40(57)27-45(62)36(7)54(69)37(8)46(63)28-41(58)26-42(59)29-48(65)47(64)24-34(5)52(67)32(3)20-21-43(30)60/h10,13-14,16-17,20-21,24,30-32,35-50,52-54,56-65,67-69H,11-12,15,18-19,22-23,25-29H2,1-9H3/t30-,31-,32-,35-,36-,37-,38-,39+,40-,41-,42-,43-,44-,45+,46-,47-,48+,49-,50+,52+,53+,54-/m0/s1 |

InChI Key |

XPHCLQKEPBACSY-VAJUTTIXSA-N |

Isomeric SMILES |

C[C@H]1CCC=C(C(=O)O[C@@H](CC=C[C@H](C[C@@H](C[C@H]([C@@H]([C@@H]([C@H]([C@H](C[C@H](C[C@@H](C[C@H]([C@H](C=C([C@@H]([C@H](C=C[C@@H]([C@H](C=CCC[C@@H]([C@@H]([C@@H]1O)C)O)C)O)C)O)C)O)O)O)O)O)C)O)C)O)O)O)[C@H](C)[C@H]2CCC(=O)O2)C |

Canonical SMILES |

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)O)O)O)O)O)C)O)C)O)O)O)C(C)C2CCC(=O)O2)C |

Synonyms |

oasomycin oasomycin A |

Origin of Product |

United States |

Discovery and Classification of Oasomycin a

Isolation and Source Organisms

The discovery of Oasomycin A is rooted in the exploration of secondary metabolites from actinomycetes, a group of bacteria renowned for their ability to produce a wide array of bioactive compounds.

This compound was first identified and isolated from the culture broth of Streptoverticillium baldacii subsp. netropse, specifically the strain designated as FH-S 1625. capes.gov.brrsc.org This discovery was the result of a chemical screening program aimed at identifying new secondary metabolites. capes.gov.br Along with this compound, other related compounds, Oasomycins B, C, and D, were also discovered in the same culture broth. capes.gov.br Further investigation of the culture broth of this strain also led to the isolation of the minor metabolites Oasomycin E and F. rsc.orgrsc.orgresearchgate.net

In addition to the original source, this compound can also be produced by other bacterial strains. Notably, Streptoverticillium sp. DSM 5989 and Streptomyces sp. DSM 5990 have been identified as producers of this compound. google.comgoogle.com These strains, isolated from soil samples collected in India, were deposited at the Deutsche Sammlung von Mikroorganismen (German Collection of Microorganisms). google.com The production of this compound by these strains is achieved through cultivation in a nutrient medium containing a carbon source, a nitrogen source, and essential inorganic salts. google.com

Table 1: Source Organisms of this compound

Origin from Streptoverticillium baldacii subsp. netropse (strain FH-S 1625)

Structural Elucidation and Family Membership

The determination of this compound's chemical structure and its classification within a larger family of related compounds were crucial steps in understanding its properties.

Through detailed spectroscopic analysis, the structure of this compound was established as a macrolactone. capes.gov.br Specifically, it possesses a large 44-membered macrocyclic lactone ring. researchgate.netnih.gov This structural feature is significant as macrolactones are a well-known class of natural products with diverse biological activities. The total synthesis of this compound, a complex undertaking, further confirmed its intricate structure, which involves a 42-membered macrocycle formed through a late-stage macrolactonization. researchgate.net

Due to significant structural resemblances, the oasomycins have been integrated into the desertomycin (B81353) family of macrolactones. capes.gov.brresearchgate.net The fundamental lactone moiety of this compound and B is analogous to that of Desertomycin A. capes.gov.br The desertomycins are a series of macrolides characterized by a 42 or 44-membered ring. nih.gov

The desertomycin family is a diverse group of compounds, and the oasomycins (A-F) represent a significant subset. rsc.org Oasomycins A, B, E, and F are characterized as 42-membered macrolactones. rsc.org In contrast, Oasomycins C and D were the first members of this family to be identified with a larger 44-membered skeleton. capes.gov.br These compounds are distinguished by modifications to their side chains and the presence or absence of an α-linked D-mannose moiety. capes.gov.brresearchgate.net

Table 2: Oasomycin Variants and their Ring Size

Compound List

Table 3: Compounds Mentioned in this Article

Biosynthetic Pathways and Genetic Analysis of Oasomycin a

Microbial Fermentation and Production Dynamics

The production of Oasomycin A is intrinsically linked to the metabolic activity of its microbial producers, primarily species of Streptoverticillium and Streptomyces. researchgate.netgoogle.com Understanding and optimizing the fermentation conditions are paramount for maximizing the yield of this valuable compound.

Fermentation Processes for Oasomycin Production

This compound is typically produced through submerged fermentation of the producing microorganism in a nutrient-rich medium. google.com The cultivation process is often carried out in multiple stages, beginning with one or more pre-cultures in a liquid nutrient medium, which are then used to inoculate the main production culture. google.com The fermentation temperature is generally maintained between 18°C and 35°C, with an optimal range of 25°C to 35°C. google.com The pH of the culture is also a critical parameter, ideally kept between 6.0 and 8.0. google.com The entire fermentation process can last from 24 to 300 hours. google.com Aeration is crucial for the growth of the aerobic Streptomyces and for the biosynthesis of this compound. google.com To control foaming, which can be an issue during vigorous aeration, antifoaming agents like ethanolic polyol solutions are often added. google.com

Analysis of Fermentation Time-Course and pH-Static Fermentations

Detailed analysis of the fermentation over time reveals a dynamic interplay of different members of the desertomycin (B81353) family, to which this compound belongs. rsc.orgrsc.org this compound is part of a larger family of structurally related macrolides, and the relative abundance of each compound can be influenced by the fermentation conditions, particularly the pH. rsc.orgrsc.org

Studies have shown that under acidic fermentation conditions, this compound and Oasomycin B, which both feature a γ-lactone side chain, are the predominant and thermodynamically favored products. rsc.org At pH values between 6.6 and 7.0 in the early stages of fermentation, Oasomycin B is the main metabolite formed. rsc.org However, pH-static fermentations, where the pH is maintained at a constant level, have demonstrated the ability to direct the fermentation process towards the production of specific desired compounds within the desertomycin family. rsc.orgrsc.org For instance, at a pH of 8.0, the aglycones Oasomycin D and Oasomycin E can be detected after 80-100 hours of cultivation. rsc.org This highlights the significant role of pH in controlling the final product profile of the fermentation. rsc.org

Biosynthetic Gene Cluster Identification

The biosynthesis of complex natural products like this compound is orchestrated by a dedicated set of genes clustered together on the microbial chromosome, known as a biosynthetic gene cluster (BGC). nih.gov The identification and analysis of the this compound BGC have provided profound insights into its assembly.

Application of Computational Genomics (e.g., Seq2PKS) for Biosynthetic Gene Cluster (BGC) Identification

The advent of computational genomics has revolutionized the discovery and characterization of natural product BGCs. nih.govresearcher.life Tools like Seq2PKS, a machine learning algorithm, have been instrumental in identifying the BGC responsible for this compound production. nih.govrepec.orgresearchgate.net By analyzing microbial genome sequences, Seq2PKS can predict the chemical structures of polyketides derived from Type I polyketide synthases. nih.govnih.gov This approach has been successfully applied to Actinobacteria datasets, leading to the discovery of the biosynthetic gene clusters for this compound, as well as other complex polyketides like monazomycin. nih.govrepec.orgresearchgate.net This computational approach significantly accelerates the process of linking a natural product to its genetic blueprint, a task that was traditionally reliant on laborious and time-consuming experimental methods. nih.govresearcher.life

Analysis of Domains, Modules, and Substrate Specificity within the this compound BGC

The this compound BGC, like other Type I PKS clusters, is organized into a series of modules, each responsible for one cycle of polyketide chain extension. nih.govnih.gov Each module contains a set of domains that catalyze specific enzymatic reactions. nih.govresearchgate.net Key domains include the acyltransferase (AT) domain, which selects the extender unit (typically malonyl-CoA or methylmalonyl-CoA), the ketosynthase (KS) domain, which catalyzes the condensation reaction, and the acyl carrier protein (ACP) domain, which tethers the growing polyketide chain. nih.govnih.gov

Computational analysis of the this compound BGC allows for the prediction of the substrate specificity of each AT domain, which in turn helps to elucidate the precise sequence of building blocks used to construct the polyketide backbone. researchgate.net The modular nature of the PKS allows for a predictable assembly line-like process, where the final structure of the polyketide is largely determined by the number and type of modules in the synthase. nih.gov

Role of Type I Polyketide Synthases (PKS) in this compound Biosynthesis

This compound is synthesized by a giant modular Type I polyketide synthase (PKS). nih.govnsf.gov These PKSs are massive, multifunctional enzyme complexes that act as molecular assembly lines. nih.govnsf.gov The biosynthesis of the this compound core structure proceeds through the sequential condensation of simple carboxylic acid-derived extender units. nih.gov The growing polyketide chain is passed from one module to the next, with each module adding a new building block and performing specific chemical modifications, such as reductions, dehydrations, and enoylreductions, to shape the final complex architecture of the macrolide. nih.govresearchgate.net The immense size and complexity of the PKS enzymes responsible for producing large macrolides like this compound are remarkable examples of nature's synthetic power. biorxiv.org

Proposed Biosynthetic Transformations in the Oasomycin Family

The biosynthesis of the various members of the oasomycin and desertomycin family involves a sequence of specific enzymatic modifications to a precursor molecule. rsc.org Detailed studies of the fermentation time-course and in vitro conversions have elucidated the relationships between these complex natural products. rsc.org The initial product in this biosynthetic sequence is Desertomycin A. rsc.orgresearchgate.net

Chemical Synthesis and Stereochemical Determination of Oasomycin a

Strategies for Total Synthesis

Fragment-Based Synthetic Approaches

The successful total synthesis of Oasomycin A, notably achieved by the Evans group, employed a convergent fragment-based strategy. organic-chemistry.orgthieme-connect.com This approach involves the independent synthesis of several key subunits of the molecule, which are later coupled to construct the full carbon skeleton. The primary disconnections of the this compound structure led to the identification of three major fragments:

C1–C12 Subunit acs.orgumich.eduumich.edu

C13–C28 Subunit acs.orgumich.eduumich.edu

C29–C46 Subunit umich.eduumich.edusemanticscholar.orgresearcher.lifepitt.edu

Enantioselective Synthesis Methodologies

The sheer number of stereocenters in this compound necessitates the use of powerful enantioselective synthesis methodologies. The stereochemical integrity of the final molecule is a direct result of the high level of control exerted at nearly every C-C bond-forming step. Key enantioselective methods employed include:

Chiral Auxiliary-Mediated Aldol (B89426) Reactions: Evans' oxazolidinone auxiliaries played a pivotal role in establishing the stereochemistry of multiple stereocenters. organic-chemistry.orgsci-hub.se These auxiliaries direct the approach of electrophiles to the enolate, leading to the formation of one diastereomer with high selectivity.

Directed Reductions: Hydroxyl-directed reductions were instrumental in setting the stereochemistry of newly formed secondary alcohols. thieme-connect.com For instance, the use of Crabtree's catalyst allowed for the selective hydrogenation of a less-substituted alkene by chelating to a nearby hydroxyl group. organic-chemistry.org

Chiral Lewis Acid Catalysis: The synthesis utilized chiral Lewis acid catalysts, such as a C2-symmetric copper catalyst, to promote enantioselective aldol additions with high enantiomeric excess. organic-chemistry.org

The stereochemical assignment of the C21-C38 portion of this compound was initially predicted by Kishi and coworkers through the use of their "universal NMR database." nih.govrsc.org This prediction was later unequivocally confirmed by the total synthesis accomplished by the Evans group. thieme-connect.com

Key Reaction Methodologies Utilized in this compound Synthesis:

The construction of this compound relied on a toolbox of robust and stereoselective reactions. Among the most critical were specific types of aldol additions, olefination reactions, and acylations.

In the synthesis of the C29–C46 subunit, an anti-Felkin selective aldol addition was a key step. semanticscholar.orgresearchgate.net This type of reaction defies the conventional Felkin-Anh model for nucleophilic addition to chiral aldehydes, which typically predicts the syn diastereomer. The ability to achieve anti-Felkin selectivity provided access to the specific stereochemical arrangement required for the natural product's structure. This was achieved through careful selection of reagents and reaction conditions that can override the inherent facial bias of the chiral aldehyde. researchgate.net

The Kocienski-Julia olefination proved to be a powerful tool for the convergent assembly of the fragments of this compound. thieme-connect.comsemanticscholar.orgresearchgate.net This modified version of the Julia olefination utilizes heteroaryl sulfones, often 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, to construct carbon-carbon double bonds. This reaction is known for its high E-selectivity and its tolerance of a wide range of functional groups, making it ideal for coupling complex intermediates late in a synthetic sequence. pitt.eduresearchgate.net In the synthesis of this compound, this reaction was used to link key subunits, for example in the formation of the Δ38 olefin within the C29-C46 fragment. pitt.edu

The Weinreb amide served as a versatile functional group handle throughout the synthesis of this compound. researchgate.netmdpi.com A Weinreb amide, an N-methoxy-N-methylamide, can be acylated to form a stable tetrahedral intermediate that, upon workup, yields a ketone. This functionality is resistant to many nucleophilic reagents, allowing for selective transformations elsewhere in the molecule. In a competitive environment, the Weinreb amide can be selectively acylated in the presence of other potentially reactive functional groups, providing a strategic advantage in the construction of complex polyketide chains. researchgate.net

Late-Stage Macrolactonization to the 42-Membered Macrocycle

The total synthesis of this compound, a complex 42-membered macrolide, culminates in a critical late-stage macrolactonization step. researchgate.netresearchgate.net This process involves the formation of the large ring from a linear precursor, a seco-acid. One notable method employed for constructing this macrocycle is the Yamaguchi macrolactonization. thieme-connect.comacs.org This reaction is particularly effective for creating large lactones. thieme-connect.com In the synthesis of an this compound intermediate, researchers faced challenges with standard macrolactonization conditions, leading them to use Hünig's base along with an excess of other reagents to successfully form the desired macrocycle. acs.org The successful cyclization to form the 42-membered ring is a pivotal achievement in the total synthesis of this natural product. researchgate.netresearchgate.net

Application of Specific Catalysts (e.g., Crabtree's Catalyst for Selective Hydrogenation)

During the synthesis of this compound, specific catalysts play a crucial role in achieving high stereoselectivity. One such example is the use of Crabtree's catalyst, an organoiridium compound, for the selective hydrogenation of a less-substituted alkene. organic-chemistry.orgwikipedia.org In the synthesis of a diene starting material, conventional hydrogenation methods like using Lindlar's catalyst resulted in over-reduction and the formation of inseparable byproducts. organic-chemistry.org However, Crabtree's catalyst, which can chelate to a nearby hydroxyl group, directed the hydrogenation to the desired double bond with high selectivity. organic-chemistry.orgwikipedia.org This step required a deprotection/reprotection sequence of a silyl (B83357) ether to free the directing hydroxyl group, ultimately proceeding with an 80% yield over the three steps. organic-chemistry.org

Role of Carboxy Surrogates in this compound Synthesis

Utilization of 4,5-Diphenyloxazole (B1616740)

In the intricate total synthesis of this compound, the 4,5-diphenyloxazole moiety serves as a stable and effective carboxy surrogate. researchgate.netresearchgate.netpitt.edu This strategy involves masking the carboxylic acid functionality as an oxazole (B20620) ring, which is robust enough to withstand various reaction conditions during the assembly of complex molecular fragments. pitt.edu The use of this surrogate preserves the required oxidation state at the C46 terminus. pitt.edu A key advantage of this approach is the mild conditions under which the carboxylic acid can be regenerated. The 4,5-diphenyloxazole can be converted back to the carboxylic acid via singlet-oxygen-mediated oxidation. pitt.edu This transformation is compatible with a wide array of other protecting groups present in the advanced intermediates of the this compound synthesis. pitt.edu This method proved crucial in the synthesis of the C29–C46 subunit, where a singlet-oxygen oxidation of the 4,5-diphenyloxazole led to a concomitant lactonization, forming a key lactone intermediate in 90% yield. pitt.edu

Stereochemical Assignment Methodologies for this compound

The complex stereochemistry of this compound, with its numerous chiral centers, presented a significant challenge that was addressed through a combination of advanced NMR techniques and synthetic chemistry. thieme-connect.com

Application of Universal NMR Databases for Relative and Absolute Stereochemistry

A groundbreaking approach utilizing a "universal NMR database" was pivotal in predicting the relative and absolute stereochemistry of this compound. thieme-connect.comacs.orgacs.orgnih.gov This method involves comparing the NMR data of the natural product with a pre-existing database of chemical shifts for known stereoisomers of various structural motifs. acs.orgnih.govnih.gov For this compound, researchers treated several structural segments independently and applied simple NMR databases to predict their relative stereochemistries. acs.org For instance, the stereochemistry of the C5-C10 and C28-C34 portions, which contain contiguous propionate (B1217596) units, was predicted using a database for this specific structural motif. acs.orgacs.org Similarly, databases for 1,3,5-triol and 1,2,3,5-tetraol systems were used to elucidate the stereochemical relationships in other parts of the molecule. acs.org This database approach was also extended to the use of chiral solvents, which allows for the prediction of both relative and absolute stereochemistry without the need for chemical degradation or derivatization of the natural product. acs.org The feasibility and reliability of this method were demonstrated using the C5-C10 portion of this compound. acs.org

Comparative Analysis with Synthetic Model Compounds for Stereochemical Proof

To unequivocally confirm the stereochemical assignments predicted by the universal NMR database, a comparative analysis with synthetically prepared model compounds was conducted. acs.orgnih.govnih.govmdpi.com This involved the stereoselective synthesis of degradation products of this compound, such as the C21-C38 fragment. nih.gov The NMR spectra of these synthetic fragments were then compared with the corresponding regions in the spectrum of the natural product. nih.govrsc.org An excellent agreement between the NMR data of the synthetic compounds and the natural product provided definitive proof of the predicted stereochemistry. nih.govrsc.org This dual approach of prediction via NMR databases followed by synthetic verification has been instrumental in the complete stereochemical elucidation of the desertomycin (B81353)/oasomycin class of natural products. acs.orgacs.org

Biological Activities and Molecular Mechanisms of Oasomycin a

Inhibition of de novo Cholesterol Biosynthesis

Oasomycin A has been identified as an inhibitor of de novo cholesterol biosynthesis. researchgate.net This activity positions it as a molecule of interest for studying the complex pathways of lipid synthesis and regulation.

In vitro Assessment in HEP-G2 Cell Assays

The inhibitory effect of this compound on cholesterol synthesis has been demonstrated using in vitro Hep-G2 cell assays. researchgate.net The human hepatoma cell line, Hep-G2, is a well-established model for studying hepatic lipid metabolism as it retains many of the specialized functions of normal human hepatocytes. nih.govnih.gov In these assays, this compound was shown to interfere with the biosynthetic pathway that produces cholesterol. researchgate.net

The potency of cholesterol biosynthesis inhibitors can be quantified using the IC₅₀ value, which represents the concentration of an inhibitor required to reduce the rate of a biological process by 50%. While the specific IC₅₀ value for this compound's inhibition of cholesterol biosynthesis in Hep-G2 cells is a key parameter, detailed quantitative data from the primary literature remains a focus for ongoing research.

Table 1: In vitro Activity of this compound

| Assay System | Biological Activity | Reported Effect |

|---|---|---|

| Hep-G2 Cells | de novo Cholesterol Biosynthesis | Inhibition researchgate.net |

Implications for Lipid Regulation Pathways

The inhibition of de novo cholesterol biosynthesis by this compound suggests it may influence key lipid regulation pathways. The cholesterol biosynthetic pathway is a critical component of lipid homeostasis, and its intermediates can act as signaling molecules. nih.govnih.gov For instance, the Liver X Receptors (LXRs) are nuclear receptors that play a pivotal role in regulating cholesterol, fatty acid, and glucose homeostasis. nih.gov Certain sterol intermediates of the cholesterol pathway can act as LXRα ligands, thereby activating downstream signaling that affects lipogenesis and cell proliferation. nih.gov

By inhibiting this pathway, this compound could potentially alter the levels of such signaling intermediates, thereby exerting broader effects on cellular lipid metabolism. The disruption of cholesterol homeostasis is a therapeutic strategy being explored in various disease contexts. biorxiv.orgosf.io Therefore, understanding how compounds like this compound interact with these regulatory networks is of significant interest for therapeutic development.

Structure-Activity Relationship (SAR) Studies within the Desertomycin (B81353)/Oasomycin Family

The desertomycin/oasomycin family comprises several structurally related macrolactones, including Desertomycin A and Oasomycin B. rsc.orgbiorxiv.org Comparative studies of these compounds have provided valuable insights into the structural features essential for their biological activities.

Impact of Side Chain Modifications (e.g., Primary Amine Presence) on Biological Activity

A crucial structural difference between the more active members of the desertomycin family and the oasomycins is the presence of a primary amine in the side chain. nih.gov Desertomycin A possesses a primary amine, which is absent in oasomycins like Oasomycin B. biorxiv.orgnih.gov This amino group appears to be critical for certain biological effects.

For example, the antibacterial activity attributed to Desertomycin A is lost in Oasomycin B, which lacks the amino group. nih.govbiorxiv.org The activity of Desertomycin A has been shown to be dependent on this primary amine. nih.gov Furthermore, the ability to induce the production of secondary metabolites, such as orsellinic acid in the fungus Aspergillus nidulans, is significantly higher for Desertomycin A compared to Oasomycin B, suggesting the positively charged moiety is required for this specific cross-kingdom interaction. nih.gov This indicates that the primary amine is a key determinant of the biological activity spectrum within this family of macrolactones. nih.govpnas.org

Derivatization for Enhanced Biological Activity

The structure-activity relationship findings have naturally led to efforts in derivatization to modify or enhance biological activity. acs.org Studies have shown that reintroducing a positively charged moiety to oasomycin can restore the antibacterial activity that is absent in the natural oasomycin structure. nih.govbiorxiv.org The substitution of the oasomycin side chain with new side chains that contain a primary or secondary amine has successfully created oasomycin derivatives with renewed antibacterial properties. nih.govpnas.org This demonstrates that targeted chemical modification based on SAR understanding can be a powerful strategy for developing analogs with improved or altered biological profiles.

Mechanisms of Action (Comparative Analysis with Desertomycin A)

Comparing the mechanisms of action of this compound and Desertomycin A highlights the functional consequences of their structural differences. The primary distinction lies in the side chain composition. Desertomycin A features a side chain with a terminal primary amine, which is part of an arginine-derived moiety. nih.gov In contrast, the oasomycins are characterized by the absence of this primary amine. nih.govpnas.org

This structural variance leads to a divergence in their biological activities. While this compound is noted for its inhibition of cholesterol biosynthesis, Desertomycin A exhibits a broader range of activities, including antibacterial and antifungal-inducing properties, which are largely attributed to its positively charged amino group. researchgate.netnih.govbiorxiv.org For instance, Desertomycin A's ability to induce secondary metabolite production in fungi is significantly diminished in Oasomycin B, which lacks the amine. nih.gov

The biosynthetic relationship between these compounds reveals that Desertomycin A is a precursor to some oasomycins. It can undergo oxidative deamination to yield Oasomycin F, which can then be converted to Oasomycin B through lactonization. rsc.orgresearchgate.net This natural biosynthetic pathway underscores the close chemical relationship and provides a basis for understanding their differing biological roles, which are largely dictated by the presence or absence of the critical amino functionality.

Potential Binding to Ribosomal Proteins (RpsL, RplC)

Molecular docking analyses have provided significant insights into the potential mechanisms by which this compound exerts its antibacterial effects. These studies have revealed that this compound, along with other desertomycins, likely binds to key ribosomal proteins. researchgate.net Specifically, the ribosomal proteins RpsL and RplC have been identified as probable targets. researchgate.netnih.gov RpsL is a component of the small ribosomal subunit (30S) and plays a crucial role in maintaining the fidelity of translation, while RplC is a component of the large ribosomal subunit (50S) and is integral to the peptidyl transferase center.

The binding of this compound to these proteins is predicted to interfere with the normal function of the ribosome, a critical component of the cell's protein synthesis machinery. By targeting both the small and large ribosomal subunits, this compound can effectively disrupt the process of protein synthesis, a vital function for bacterial survival and proliferation. Fermentation products of Streptomyces flavofungini TRM90047, from which this compound was isolated, have been shown to decrease the expression levels of the rpsL and RplC genes. researchgate.netvbdata.cn

Interaction with Protease ClpC1 and Disruption of Bacterial Protein Synthesis and Homeostasis

In addition to its interaction with ribosomal proteins, this compound is also predicted to bind to the protease ClpC1. researchgate.netnih.gov ClpC1 is an ATP-dependent unfoldase that is a key component of the caseinolytic protease (Clp) system in Mycobacterium tuberculosis. nih.gov This proteolytic machinery is essential for maintaining protein homeostasis (proteostasis) by degrading misfolded or damaged proteins. nih.gov

The interaction between this compound and ClpC1 is significant because the Clp protease system is vital for the viability and virulence of M. tuberculosis. nih.govnih.gov By binding to ClpC1, this compound may disrupt its function, leading to an accumulation of toxic proteins and ultimately interfering with bacterial protein homeostasis. The dual targeting of both protein synthesis (via ribosomal proteins) and protein quality control (via ClpC1) represents a multifaceted mechanism of action that can effectively inhibit bacterial growth. researchgate.netnih.gov

Antimycobacterial Activity Against Mycobacterium tuberculosis (EC50 Values)

This compound has demonstrated direct antimycobacterial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.net Laboratory studies have determined the half-maximal effective concentration (EC50) of this compound.

The EC50 value for this compound against M. tuberculosis was reported to be 25 µg/mL. researchgate.netvbdata.cn This finding quantifies its potency and establishes it as a compound with significant potential for further investigation in the context of anti-tuberculosis drug discovery. For comparison, other desertomycins isolated from the same source, such as desertomycin 44-1, also showed an EC50 of 25 µg/mL, while desertomycin 44-2 had an EC50 of 50 µg/mL. researchgate.netvbdata.cn

Interactive Data Table: Antimycobacterial Activity of Desertomycins

| Compound | Organism | EC50 (µg/mL) |

| This compound | Mycobacterium tuberculosis | 25 researchgate.netvbdata.cn |

| Desertomycin 44-1 | Mycobacterium tuberculosis | 25 researchgate.netvbdata.cn |

| Desertomycin 44-2 | Mycobacterium tuberculosis | 50 researchgate.netvbdata.cn |

Future Research Directions for Oasomycin a

Elucidation of Comprehensive Molecular Mechanisms of Action

Initial investigations have identified Oasomycin A as an inhibitor of de novo cholesterol biosynthesis. capes.gov.br However, the precise molecular interactions underpinning this activity are not fully understood. Future research should prioritize the identification of its specific molecular target(s) within the cholesterol biosynthesis pathway. A critical question to answer is which specific enzyme or receptor this compound binds to and the nature of this interaction. Advanced techniques such as affinity chromatography with this compound-based probes, photo-affinity labeling, and computational docking studies could be employed to pinpoint these targets.

Furthermore, beyond its effect on cholesterol synthesis, the broader pharmacological profile of this compound remains largely unexplored. As a member of the type 1 polyketides, a class known for a wide array of bioactivities including antiviral, antifungal, and immunosuppressive effects, this compound may possess additional, as-yet-undiscovered mechanisms of action. researchgate.netresearchgate.net Comprehensive screening against a wide panel of cellular targets and pathways is warranted. Elucidating these mechanisms is fundamental to understanding its full therapeutic potential and potential off-target effects.

Exploration of Novel Biosynthetic Enzymes and Pathway Intermediates

The biosynthetic gene cluster (BGC) responsible for producing this compound has been identified through computational tools like Seq2PKS. researchgate.netnsf.govnih.gov This provides a genetic blueprint for its assembly by a modular Type I polyketide synthase (MT1PKS). nih.gov However, the functions of many individual enzymes within this cluster are inferred and await experimental validation. Future work should focus on the heterologous expression and in vitro characterization of the PKS modules and tailoring enzymes to confirm their specific roles and substrate specificities.

Detailed analysis of the fermentation process of the producing organism, Streptoverticillium baldacii, could reveal novel intermediates in the biosynthetic pathway. capes.gov.brresearchgate.net For instance, studies on the related desertomycin (B81353) family have detailed a sequence of conversions, including oxidative deamination and lactonization, that could be analogous to the this compound pathway. researchgate.net Investigating the enzymes that catalyze these transformations, such as potential hydrolases, oxidoreductases, and transferases, could uncover novel biocatalytic tools for synthetic biology applications. The biosynthesis of the unusual amino sugar moiety attached to some members of the desertomycin/oasomycin class also merits further investigation. capes.gov.brbiorxiv.org

Development of Advanced Synthetic Strategies for this compound Analogs and Derivatives

The total synthesis of this compound has been achieved, representing a significant accomplishment in organic chemistry. researchgate.net Key strategies included syn-selective aldol (B89426) reactions, Kocienski-Julia olefinations, and a late-stage macrolactonization to form the 42-membered ring. researchgate.netresearcher.lifeacs.org Future synthetic endeavors should aim to develop more efficient and convergent routes to the core structure. This could involve exploring alternative macrocyclization strategies or novel methods for stereocontrol during the assembly of the polyketide chain. acs.org

A primary goal for future synthetic work is the creation of a diverse library of this compound analogs and derivatives. The established total synthesis provides a platform for systematic structure-activity relationship (SAR) studies. umich.edupitt.edu By modifying specific functional groups—such as the epoxide, hydroxyl groups, and the side chain—researchers can probe their importance for biological activity. For example, the synthesis of luminacin analogues, which are structurally related, revealed that the epoxide ring is not essential for its anti-angiogenic activity, a finding that could be relevant for this compound. researcher.life The development of simplified analogs that retain bioactivity but are more synthetically accessible is a key objective for translating this natural product into a therapeutic lead. columbia.edu

Investigating Ecological Roles and Microbial Interactions of this compound

This compound is a secondary metabolite, and such compounds often play crucial roles in the ecological interactions of their producing organisms. researchgate.netnih.gov The ecological function of this compound in its native environment remains an open and intriguing question. Research has shown that related arginine-derived polyketides produced by soil bacteria can act as signals that trigger the production of other natural products in fungi, indicating a role in cross-kingdom microbial communication. biorxiv.orgresearchgate.net It is plausible that this compound functions similarly, potentially shaping the composition and behavior of the surrounding microbial community. biorxiv.org

Future studies should investigate the effect of this compound on a range of soil microorganisms, including bacteria, fungi, and algae. biorxiv.org Co-culture experiments between Streptoverticillium baldacii and other microbes isolated from the same habitat could reveal induced metabolic responses and provide clues to its natural function. biorxiv.org Understanding these interactions is not only important from an ecological perspective but could also lead to the discovery of new bioactive compounds from the interacting organisms. wur.nl Elucidating the ecological role of this compound will provide a more complete picture of this fascinating molecule, viewing it not just as a potential therapeutic, but as a key player in complex microbial ecosystems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.